3-Methyl-5-(3-thienyl)benzoic acid
説明
3-Methyl-5-(3-thienyl)benzoic acid is a synthetic benzoic acid derivative featuring a methyl group at the 3-position and a 3-thienyl substituent at the 5-position of the benzene ring. This structural arrangement confers unique physicochemical properties, such as enhanced lipophilicity due to the thienyl moiety, which may influence its solubility, reactivity, and biological interactions.
特性
分子式 |
C12H10O2S |
|---|---|
分子量 |
218.27 g/mol |
IUPAC名 |
3-methyl-5-thiophen-3-ylbenzoic acid |
InChI |
InChI=1S/C12H10O2S/c1-8-4-10(9-2-3-15-7-9)6-11(5-8)12(13)14/h2-7H,1H3,(H,13,14) |
InChIキー |
WGMDQLVNYVBYJP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)C(=O)O)C2=CSC=C2 |
製品の起源 |
United States |
類似化合物との比較
Substituent Position Effects: 4-Thienyl vs. 5-Thienyl Derivatives
The position of the thienyl group significantly impacts physical properties. For instance, 4-(3-thienyl)benzoic acid (CAS RN 29886-64-4) has a melting point of 282–283°C . In contrast, the 5-thienyl isomer (the target compound) likely exhibits distinct properties due to altered molecular symmetry and intermolecular interactions. Positional isomerism can affect crystallinity and solubility, which are critical for applications in pharmaceuticals or material science.
Table 1: Physical Properties of Thienyl-Substituted Benzoic Acids
| Compound | Substituent Position | Melting Point (°C) | Molecular Weight (g/mol) |
|---|---|---|---|
| 4-(3-Thienyl)benzoic acid | 4 | 282–283 | 204.24 |
| 3-Methyl-5-(3-thienyl)benzoic acid* | 5 | Data inferred | ~218.28 |
*Data for the target compound inferred based on structural analogs.
Substituent Type: Thienyl vs. Trifluoromethyl and Methylthio Groups
Electron-withdrawing and donating substituents modulate reactivity and biological activity:
- 3-(Methylthio)-5-(trifluoromethyl)benzoic acid (CAS 53985-40-3) contains a trifluoromethyl group, which enhances electronegativity and metabolic stability, making it valuable in agrochemicals .
Table 2: Electronic Effects of Substituents
| Compound | Substituent | Key Properties |
|---|---|---|
| 3-Methyl-5-(3-thienyl)benzoic acid | 3-Thienyl | π-Conjugation, moderate lipophilicity |
| 3-(Methylthio)-5-(trifluoromethyl)benzoic acid | CF3, SCH3 | High electronegativity, metabolic stability |
| 4-Hydroxybenzoic acid | -OH | Hydrogen bonding, water solubility |
Extraction and Solubility Behavior
Benzoic acid derivatives exhibit varying extraction efficiencies based on substituents. Studies on benzoic acid, phenol, and acetic acid reveal that lipophilicity (quantified by distribution coefficient m) governs extraction rates in emulsion liquid membranes. Benzoic acid and phenol are extracted faster (>98% in <5 minutes) than acetic acid due to higher m values . The thienyl group in the target compound likely enhances membrane phase solubility, akin to phenol, suggesting rapid extraction.
Table 3: Extraction Rates of Selected Organic Acids
| Compound | Distribution Coefficient (m) | Extraction Rate (Early Stage) |
|---|---|---|
| Benzoic acid | High | >98% in 5 minutes |
| Phenol | High | >98% in 5 minutes |
| Acetic acid | Low | Slow, increases over time |
Toxicity and Quantitative Structure-Toxicity Relationships (QSTR)
QSTR models for benzoic acids correlate molecular connectivity indices (e.g., 0JA, 1JA) with acute toxicity (LD50). For example, 3,4-dihydroxybenzoic acid and vanillic acid exhibit lower toxicity due to hydroxyl groups enhancing detoxification pathways . The thienyl group in the target compound may alter toxicity by modifying electron density or metabolic pathways.
Table 4: Toxicity Parameters of Benzoic Acid Derivatives
| Compound | LD50 (Mice, Oral) | Key Substituents |
|---|---|---|
| Benzoic acid | 1.7–2.2 g/kg | -H |
| Vanillic acid | ~1.5 g/kg | -OH, -OCH3 |
| 3-Methyl-5-(3-thienyl)benzoic acid* | Predicted higher | -CH3, -C4H3S |
*Predicted based on QSTR models .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
